The synthesis of 6-Iodopicolinimidamide hydrochloride can be achieved through several methods, typically involving the reaction of iodopicolinic acid with appropriate amine reagents under controlled conditions.
6-Iodopicolinimidamide hydrochloride features a complex molecular structure characterized by its functional groups.
C1=CC(=C(C=N)C(=N)C=C1I)ClInChI=1S/C7H8ClN3O/c1-2-3(8)4(5(10)11)6(12)7(9)13/h2-4H,1H2,(H3,10,11)(H4,12,13)/b3-2+The chemical reactivity of 6-Iodopicolinimidamide hydrochloride can be explored through various reactions typical for amides and halogenated compounds.
The mechanism of action for 6-Iodopicolinimidamide hydrochloride is primarily studied in the context of its biological effects.
This compound may exert its effects through interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that it may influence pathways related to neuroprotection or inflammation, although specific targets remain to be fully elucidated.
Understanding the physical and chemical properties of 6-Iodopicolinimidamide hydrochloride is crucial for its application in research.
6-Iodopicolinimidamide hydrochloride finds applications primarily in scientific research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: